molecular formula C17H15ClN4O2 B7713132 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B7713132
M. Wt: 342.8 g/mol
InChI Key: WHLQXAXYCIPIBN-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-3-2-4-14(19-11)20-15(23)9-10-16-21-17(22-24-16)12-5-7-13(18)8-6-12/h2-8H,9-10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLQXAXYCIPIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide typically involves the formation of the oxadiazole ring followed by the introduction of the chlorophenyl and pyridinyl groups. One common method involves the reaction of 4-chlorobenzohydrazide with ethyl chloroacetate to form the intermediate, which is then cyclized to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 6-methyl-2-pyridinecarboxylic acid under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide is unique due to the presence of both the oxadiazole and pyridinyl groups, which contribute to its distinct biological activities and chemical properties. The combination of these functional groups allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.

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